3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-amine
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Overview
Description
3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-amine is a specialized chemical compound known for its unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Methoxymethyl Group: The methoxymethyl group is introduced via a nucleophilic substitution reaction using methoxymethyl chloride in the presence of a base.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethylating agents such as trifluoromethyl iodide under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxymethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methoxymethyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-amine involves its interaction with specific molecular targets. The methoxymethyl and trifluoromethyl groups influence its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-(+)-1-Amino-2-(methoxymethyl)pyrrolidine: Similar structure but lacks the trifluoromethyl group.
3-(Trifluoromethyl)pyrrolidin-1-amine: Similar structure but lacks the methoxymethyl group.
Uniqueness
3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-amine is unique due to the presence of both methoxymethyl and trifluoromethyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H13F3N2O |
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Molecular Weight |
198.19 g/mol |
IUPAC Name |
3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-amine |
InChI |
InChI=1S/C7H13F3N2O/c1-13-4-5-2-12(11)3-6(5)7(8,9)10/h5-6H,2-4,11H2,1H3 |
InChI Key |
IVQFBJUUSXRXDL-UHFFFAOYSA-N |
Canonical SMILES |
COCC1CN(CC1C(F)(F)F)N |
Origin of Product |
United States |
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